molecular formula C12H15N3O B7872524 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B7872524
M. Wt: 217.27 g/mol
InChI Key: QNLLTHAMBOHTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such heterocyclic compounds often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are frequently used to facilitate the cyclization reactions. Additionally, solvent-free or green chemistry approaches are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce various functional groups into the pyrazole or pyrrole rings, leading to a wide range of derivatives .

Scientific Research Applications

1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The pyrazole and pyrrole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrrole derivatives, such as:

Uniqueness

Its aldehyde group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dimethyl-1-(2-pyrazol-1-ylethyl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-10-8-12(9-16)11(2)15(10)7-6-14-5-3-4-13-14/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLTHAMBOHTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCN2C=CC=N2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.